Adapalene-d3

Description

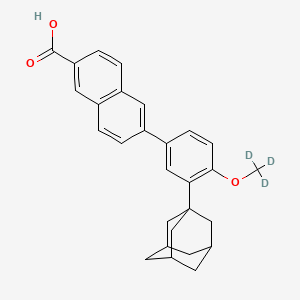

Structure

3D Structure

Properties

IUPAC Name |

6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCDAPDGXCYOEH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of Adapalene-d3 for research purposes.

An in-depth technical guide on the synthesis and characterization of Adapalene-d3 for research applications.

Introduction

Adapalene is a third-generation topical retinoid, chemically described as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid[1][2]. It is widely used in dermatology for the treatment of acne vulgaris[2][3]. Adapalene exerts its effects by selectively binding to retinoic acid receptors (RAR), specifically subtypes RAR-β and RAR-γ[4][][6][7]. This interaction modulates gene expression, leading to the normalization of follicular epithelial cell differentiation, reduced inflammation, and decreased formation of microcomedones[6][8].

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as for use as internal standards in quantitative bioanalysis. This compound, a deuterated analog of Adapalene, serves these purposes by providing a distinct mass signature without significantly altering the molecule's chemical properties. This guide details a proposed synthetic route for this compound, outlines comprehensive characterization methods, and illustrates its mechanism of action.

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for unlabeled Adapalene, which often involve a key cross-coupling reaction[1][9]. The strategy presented here introduces the deuterium label via deuteromethylation of a phenolic precursor, followed by a Suzuki coupling reaction and subsequent saponification.

The overall workflow for the synthesis and characterization is depicted below.

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(5-bromo-2-(methoxy-d3)-phenyl)adamantane

-

To a solution of 2-(1-adamantyl)-4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add dimethyl-d6 sulfate ((CD₃)₂SO₄, 1.5 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield the deuterated intermediate.

Step 2: Synthesis of 3-(1-adamantyl)-4-(methoxy-d3)-phenylboronic acid

-

Dissolve 1-(5-bromo-2-(methoxy-d3)-phenyl)adamantane (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78°C.

-

Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70°C.

-

Stir the mixture at this temperature for 1 hour.

-

Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining the temperature below -70°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 1M HCl (aq) and stir for 1 hour.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the boronic acid derivative.

Step 3: Suzuki Coupling to form this compound Methyl Ester

-

In a reaction vessel, combine the boronic acid from Step 2 (1.1 eq), methyl 6-bromo-2-naphthoate (1.0 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

-

Add a solvent mixture of toluene and water.

-

Degas the mixture with argon for 15-20 minutes.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Heat the reaction mixture to reflux (approx. 85-90°C) for 8-12 hours until TLC indicates the consumption of starting materials.

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude ester by recrystallization or column chromatography.

Step 4: Saponification to this compound

-

Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF and methanol.

-

Add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq).

-

Heat the mixture to reflux for 4-6 hours[10].

-

After cooling, evaporate the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 1-2 with 1N HCl.

-

The resulting precipitate is collected by filtration, washed thoroughly with water to remove salts, and dried under vacuum to yield this compound as a white solid[1].

Synthesis Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis.

| Step | Reaction | Key Reactants | Key Reagents | Solvent | Expected Yield |

| 1 | Deuteromethylation | 2-(1-adamantyl)-4-bromophenol | (CD₃)₂SO₄, K₂CO₃ | Acetone | >90% |

| 2 | Borylation | 1-(5-bromo-2-(methoxy-d3)-phenyl)adamantane | n-BuLi, B(O-iPr)₃ | THF | 75-85% |

| 3 | Suzuki Coupling | Step 2 product, Methyl 6-bromo-2-naphthoate | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O | 80-90% |

| 4 | Saponification | This compound Methyl Ester | NaOH | THF/MeOH/H₂O | >90% |

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized this compound.

Characterization Protocols

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase HPLC method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid[11]. Detection is performed using a UV detector. The retention time of this compound should be nearly identical to that of an unlabeled Adapalene standard.

-

Mass Spectrometry (MS): Mass analysis is performed using an LC-MS system, typically with an electrospray ionization (ESI) source in negative ion mode[11]. This is the definitive technique to confirm successful deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is used to confirm the absence of the methoxy proton signal, while the ¹³C spectrum confirms the overall carbon skeleton.

Expected Characterization Data

The table below contrasts the expected analytical data for standard Adapalene and the synthesized this compound.

| Analytical Technique | Adapalene (Expected) | This compound (Expected) | Justification |

| Molecular Formula | C₂₈H₂₈O₃ | C₂₈H₂₅D₃O₃ | Replacement of 3 H atoms with 3 D atoms. |

| Molecular Weight | 412.52 g/mol | 415.54 g/mol | Mass increase from three deuterium atoms. |

| Mass Spec (ESI-) | m/z = 411.20 [M-H]⁻ | m/z = 414.22 [M-H]⁻ | Molecular ion peak shifted by +3 amu. |

| ¹H NMR (DMSO-d₆) | δ ≈ 3.9 ppm (s, 3H, -OCH₃) | Signal at δ ≈ 3.9 ppm is absent. | The -OCH₃ protons are replaced by deuterium. |

| HPLC Purity | >99% | >99% | Chemical properties are nearly identical. |

Biological Mechanism of Action

Adapalene functions as a selective agonist for retinoic acid receptors (RARs), which are nuclear hormone receptors that act as ligand-activated transcription factors[4][7].

-

Receptor Binding: Adapalene penetrates the cell and nucleus, where it binds with high affinity to RAR-β and RAR-γ subtypes[][6].

-

Heterodimerization: The Adapalene-RAR complex forms a heterodimer with a Retinoid X Receptor (RXR)[4][8].

-

DNA Interaction: This RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes[8].

-

Transcriptional Modulation: Binding to RAREs modulates the transcription of genes involved in cellular processes. This leads to:

-

Normalization of Keratinocyte Differentiation: Regulates cell growth and differentiation, preventing the hyperkeratinization that clogs pores[6][8].

-

Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory mediators[4][6].

-

Antiproliferative Effects: Inhibits the proliferation of certain cell types, such as keratinocytes[7].

-

The signaling pathway is visualized in the diagram below.

Caption: Signaling pathway of Adapalene via Retinoic Acid Receptors (RARs).

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is robust and allows for the efficient incorporation of the deuterium label at the methoxy position. The outlined characterization techniques, particularly mass spectrometry and NMR, are critical for verifying the successful synthesis and isotopic purity of the final compound. This compound is a valuable research tool, enabling more precise and reliable studies in drug metabolism, pharmacokinetics, and quantitative bioanalysis, thereby supporting further development and understanding of retinoid-based therapeutics.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of action of adapalene for treating EGFR‐TKI‐induced skin disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Adapalene? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Adapalene - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. data.epo.org [data.epo.org]

- 11. researchgate.net [researchgate.net]

Adapalene-d3: A Technical Guide to Stability and Storage for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Adapalene-d3, a deuterated analog of Adapalene. This compound is primarily utilized as an internal standard in pharmacokinetic and analytical studies to ensure precise quantification of Adapalene in biological matrices. Understanding its stability profile is critical for maintaining sample integrity and generating reliable experimental data. This document synthesizes available data on the stability of Adapalene and its deuterated form, offering practical guidance for laboratory use.

Chemical Profile and Storage Recommendations

This compound is a third-generation synthetic retinoid, characterized by a stable naphthoic acid core structure. The deuterium labeling is typically on the methoxy group. While specific, extensive stability studies on this compound are not widely published, its stability profile is expected to be nearly identical to that of Adapalene due to the nature of deuterium substitution, which generally does not impact the core chemical stability under typical storage and handling conditions.

Based on information from various suppliers, the following storage conditions are recommended for this compound to ensure its long-term stability.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Notes |

| Temperature | -20°C for long-term storage | Some suppliers also indicate 2-8°C as acceptable for shorter periods. |

| Light | Protect from light | Adapalene is known to be photosensitive.[1] |

| Humidity | Store in a dry place | Minimize exposure to moisture. |

| Form | Solid (neat) or in solution | If in solution, the stability will also depend on the solvent. |

Forced Degradation and Stability Profile

Forced degradation studies, primarily conducted on the parent compound Adapalene, provide critical insights into the potential degradation pathways for this compound under various stress conditions. These studies are essential for developing stability-indicating analytical methods.

Table 2: Summary of Adapalene Forced Degradation Studies

| Stress Condition | Experimental Details | Observed Degradation | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 24 hours, Room Temperature | 15.42% | [2] |

| 0.3 M HCl, 10 minutes, Boiling | 28% | [3][4] | |

| 0.5 N HCl, 24 hours, Room Temperature | 76.76% | [2] | |

| 1 M HCl, 10 minutes, Boiling | Total Degradation | [4] | |

| Alkaline Hydrolysis | 0.1 N NaOH, up to 48 hours | Stable | [2] |

| 0.5 N NaOH, 24 hours, Room Temperature | 27.80% | [2] | |

| 2 M NaOH, 2 hours, Boiling | Stable | [3][4] | |

| Oxidative Degradation | 3% H₂O₂, 24 hours, Room Temperature | 10.33% | [2] |

| 10% H₂O₂, 24 hours, Room Temperature | 24.07% | [2] | |

| 30% H₂O₂, 10 minutes, 80°C | 30% | [3] | |

| Photodegradation | UV light (254 nm and 366 nm), 12 hours | 25% | [3] |

| Thermal Degradation | No significant degradation reported under typical laboratory conditions. | Stable | [2] |

These studies indicate that Adapalene is most susceptible to degradation under strong acidic and oxidative conditions, and it is also sensitive to UV light.[2][3][4] Conversely, it demonstrates notable stability under alkaline and moderate thermal stress.[2][3][4] The deuteration in this compound is not expected to alter these fundamental degradation pathways.

Experimental Protocols for Stability Assessment

The development of a stability-indicating analytical method is crucial for accurately determining the concentration of this compound and resolving it from any potential degradants. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose.

Stability-Indicating HPLC Method

This protocol is based on established methods for Adapalene analysis and is suitable for assessing the stability of this compound.

-

Chromatographic System:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

-

For forced degradation studies, subject aliquots of the stock solution to the stress conditions outlined in Table 2.

-

Neutralize the samples if necessary and dilute to an appropriate concentration with the mobile phase.

-

Inject the samples into the HPLC system.

-

Stability-Indicating HPTLC Method

This method offers a high-throughput alternative for stability assessment.

-

Chromatographic System:

-

Sample Preparation and Application:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO).[2]

-

Further dilute to a working standard solution (e.g., 10 µg/mL in methanol).[2]

-

Apply the standard and stressed samples as bands on the HPTLC plate.

-

Develop the plate in the mobile phase.

-

Dry the plate and perform densitometric analysis.

-

Visualizations

Adapalene Signaling Pathway

Adapalene exerts its biological effects by modulating gene expression through its interaction with nuclear retinoic acid receptors (RARs), primarily RARβ and RARγ.[6] The following diagram illustrates this signaling cascade.

Caption: this compound binds to nuclear RARs, forming a complex with RXR to modulate gene expression.

Experimental Workflow for Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study of this compound.

Caption: Workflow for assessing this compound stability under various stress conditions.

Conclusion

This compound is a chemically stable molecule when stored under appropriate laboratory conditions. To ensure its integrity, it is crucial to store it at low temperatures (-20°C for long-term), protected from light, and in a dry environment. While specific quantitative stability data for this compound is limited, the extensive studies on Adapalene provide a robust framework for understanding its degradation profile. It is most susceptible to degradation under strong acidic, oxidative, and photolytic stress. Researchers using this compound as an internal standard should be mindful of these sensitivities during sample preparation and analysis to ensure accurate and reproducible results. The use of a validated stability-indicating analytical method is paramount for distinguishing the intact molecule from any potential degradation products.

References

- 1. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iqac.gtu.ac.in [iqac.gtu.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adapalene - Wikipedia [en.wikipedia.org]

Adapalene-d3: A Technical Guide for Investigating Retinoid Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Adapalene-d3 as a sophisticated tool for dissecting the intricate interactions between retinoid compounds and their cognate nuclear receptors. Adapalene, a third-generation synthetic retinoid, exhibits a distinct receptor selectivity profile, rendering it and its deuterated analogue, this compound, invaluable for targeted studies of retinoid signaling pathways. This document provides a comprehensive overview of the underlying science, quantitative data, and detailed experimental protocols to empower researchers in their exploration of retinoid receptor biology.

Introduction to Adapalene and this compound

Adapalene is a naphthoic acid derivative with potent retinoid-like activity.[1] Structurally distinct from earlier generation retinoids, Adapalene possesses enhanced chemical and photostability.[2] Its mechanism of action is primarily mediated through its interaction with retinoic acid receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[]

Adapalene exhibits a preferential binding affinity for RARβ and RARγ subtypes over RARα.[2][4] This selectivity is believed to contribute to its favorable therapeutic index, with reduced skin irritation compared to non-selective retinoids.[2]

This compound is a deuterated form of Adapalene, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter its chemical properties or biological activity concerning receptor interaction. Its primary utility lies in its application as an internal standard in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased mass of this compound allows for its clear differentiation from the non-labeled Adapalene, ensuring accurate and precise quantification in complex biological matrices during pharmacokinetic and metabolic studies.[5][6]

Quantitative Analysis of Adapalene's Receptor Interactions

The selective binding of Adapalene to RAR subtypes has been quantified through various in vitro assays. The dissociation constant (Kd) and the half-maximal effective concentration (AC50) are key parameters that delineate the binding affinity and functional potency of Adapalene, respectively.

| Parameter | RARα | RARβ | RARγ |

| Dissociation Constant (Kd) | 1100 nM | 34 nM | 130 nM |

| Half-Maximal Effective Concentration (AC50) | 22 nM | 2.3 nM | 9.3 nM |

Table 1: Binding Affinities (Kd) and Potency (AC50) of Adapalene for Retinoic Acid Receptor (RAR) Subtypes. Data compiled from in vitro studies.

Retinoid Signaling Pathway and Adapalene's Mechanism of Action

Retinoid signaling is a crucial pathway that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The signaling cascade is initiated by the binding of a retinoid ligand to its receptor in the nucleus.

As illustrated in Figure 1, Adapalene, being lipophilic, readily penetrates the cell membrane and translocates to the nucleus.[2] There, it selectively binds to RARβ and RARγ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). This activated heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[7] This interaction modulates gene transcription, ultimately leading to the normalization of cellular differentiation, and exerting anti-inflammatory and antiproliferative effects.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of Adapalene with retinoid receptors. The use of this compound as an internal standard is particularly relevant for quantitative analyses in pharmacokinetic studies.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of Adapalene for specific RAR subtypes by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Nuclear extracts from cells expressing RARα, RARβ, or RARγ.[10]

-

[3H]-all-trans-retinoic acid (specific activity ~40-60 Ci/mmol).

-

Unlabeled Adapalene.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM DTT, 1 mM EDTA, 10 mM Na2MoO4, 0.3 mM PMSF, and 0.3 M KCl).[10]

-

Wash buffer (e.g., ice-cold PBS).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Preparation of Nuclear Extracts: Prepare nuclear extracts from appropriate cell lines (e.g., COS-7 cells transiently transfected with RAR expression vectors) according to established protocols.[10] Determine the protein concentration of the nuclear extracts.

-

Incubation: In a 96-well plate, combine:

-

50 µg of nuclear extract.

-

A fixed concentration of [3H]-all-trans-retinoic acid (e.g., 5 nM).

-

A range of concentrations of unlabeled Adapalene (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Binding buffer to a final volume of 200 µL.

-

-

Incubate the plate at 4°C for 4-6 hours with gentle agitation.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Adapalene. The concentration of Adapalene that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Transactivation Assay

This cell-based assay measures the ability of Adapalene to activate gene transcription through a specific RAR subtype. It typically involves a reporter gene (e.g., luciferase) under the control of a RARE.

Materials:

-

Expression vector for the desired RAR subtype (e.g., pCMX-hRARβ or pCMX-hRARγ).

-

Reporter plasmid containing a RARE upstream of a luciferase gene (e.g., pGL3-RARE-luciferase).[13][14]

-

Transfection reagent (e.g., Lipofectamine).[15]

-

Adapalene stock solution in DMSO.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

One day prior to transfection, seed COS-7 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.[15]

-

Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[15] A β-galactosidase expression vector can be co-transfected as an internal control for transfection efficiency.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of Adapalene (e.g., from 10⁻¹⁰ M to 10⁻⁶ M). Include a vehicle control (DMSO).

-

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions. If a β-galactosidase control was used, measure its activity as well.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity to correct for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of Adapalene to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of Adapalene that produces 50% of the maximal response.

-

Conclusion

This compound serves as a critical tool for researchers delving into the complexities of retinoid receptor interactions. Its well-defined receptor selectivity profile, combined with its utility as an internal standard, facilitates precise and targeted investigations. The experimental protocols detailed in this guide provide a robust framework for quantifying the binding and functional activity of Adapalene, thereby enabling a deeper understanding of its molecular mechanism of action and its role in modulating retinoid signaling pathways. The continued application of these methodologies will undoubtedly contribute to the development of novel and more effective retinoid-based therapeutics.

References

- 1. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Adapalene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. distantreader.org [distantreader.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.mdedge.com [cdn.mdedge.com]

- 8. What is the mechanism of Adapalene? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. tandfonline.com [tandfonline.com]

- 11. HOW TO MAKE A STABLE TRANSFECTED CELL LINE with COS-7? - Cell Biology [protocol-online.org]

- 12. sinobiological.com [sinobiological.com]

- 13. addgene.org [addgene.org]

- 14. addgene.org [addgene.org]

- 15. COS-7 Transfection Information [cos-7.com]

Exploring the Off-Target Effects of Adapalene with Deuterated Analogs: A Technical Guide

Introduction

Adapalene is a third-generation topical retinoid, a naphthoic acid derivative with potent anti-acne properties.[1][2] Its primary mechanism of action involves the selective agonism of retinoic acid receptors (RARs), specifically RARβ and RARγ.[3][4] This interaction modulates gene transcription, leading to the normalization of follicular epithelial cell differentiation and a reduction in the formation of microcomedones, the precursors to acne lesions.[5][6] Additionally, adapalene exhibits significant anti-inflammatory effects by inhibiting the lipoxygenase pathway and the oxidative metabolism of arachidonic acid.[3][5] While its efficacy and safety profile for the treatment of acne vulgaris are well-established, a comprehensive understanding of its potential off-target effects remains an area of active investigation.[2][7]

This guide explores the concept of off-target effects in the context of adapalene and proposes the use of deuterated analogs as a tool for in-depth pharmacological investigation. By strategically replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, it is possible to alter the metabolic fate of the drug, a phenomenon known as the kinetic isotope effect.[8][9] This alteration can lead to increased drug exposure, potentially amplifying and revealing subtle off-target interactions that might otherwise go unnoticed.[10][11]

Adapalene's Known and Potential Off-Target Landscape

Adapalene was designed for increased receptor selectivity to minimize the off-target effects commonly associated with earlier generation retinoids.[7] Unlike tretinoin, adapalene does not bind to cytosolic retinoic acid binding proteins (CRABP), which may contribute to its better tolerability.[12] However, its pharmacological activity is not exclusively limited to RARs.

Potential Off-Target Interactions:

-

Anti-proliferative and Pro-apoptotic Effects: Studies have shown that adapalene can suppress DNA synthesis and induce apoptosis in various cell lines, including colon carcinoma cells and human foreskin fibroblasts, suggesting a broader impact on cell cycle regulation.[13]

-

Immune Modulation: Adapalene can modulate the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1).[2] It has also been shown to increase CD1d expression and decrease IL-10 expression by keratinocytes.[13]

-

Enzyme Inhibition: Adapalene is a more potent inhibitor of lipoxygenase activity compared to other retinoids and anti-inflammatory agents like indomethacin and betamethasone valerate, while showing little activity against cyclo-oxygenase.[13]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Adapalene has been identified as an inhibitor of EC 2.7.11.22, a cyclin-dependent kinase.[14]

The Role of Deuterated Analogs in Pharmacological Profiling

Deuteration, the substitution of hydrogen with deuterium, is a powerful strategy in medicinal chemistry to modulate a drug's pharmacokinetic properties.[8][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[8][9]

Key Advantages of Using Deuterated Analogs:

-

Reduced Metabolism: Slower metabolism leads to a longer drug half-life and increased systemic exposure.[10][11] This can help in unmasking low-affinity off-target interactions.

-

Altered Metabolite Profile: Deuteration can shift the metabolic pathway, reducing the formation of potentially toxic or active metabolites and allowing for a clearer assessment of the parent drug's activity.[15]

-

Enhanced Therapeutic Index: By potentially improving the safety profile and maintaining efficacy, deuteration can lead to a better therapeutic index.[8]

A deuterated version of adapalene, Adapalene-d3, is commercially available and can be used as an internal standard for quantification in mass spectrometry studies. This highlights the feasibility of synthesizing and utilizing such analogs in research.

Data on Adapalene's Pharmacological Profile

While specific quantitative data on the off-target binding of adapalene is not extensively published, the following table summarizes its known primary interactions and other reported activities.

| Target/Activity | Interaction Type | Quantitative Data (if available) | Reference(s) |

| Retinoic Acid Receptor beta (RARβ) | Agonist | High Affinity | [3][4] |

| Retinoic Acid Receptor gamma (RARγ) | Agonist | High Affinity | [3][4] |

| Lipoxygenase | Inhibitor | More active than indomethacin, betamethasone valerate, tretinoin, isotretinoin or etretinate | [13] |

| Cyclo-oxygenase | Inhibitor | Little activity | [13] |

| Toll-Like Receptor 2 (TLR-2) | Down-regulation of expression | - | [2] |

| Activator Protein 1 (AP-1) | Inhibition | - | [2] |

| DNA Synthesis | Suppression | Dose-dependent | [13] |

| Apoptosis | Induction | Dose-dependent | [13] |

Experimental Protocols

To investigate the off-target effects of adapalene and its deuterated analogs, a tiered screening approach is recommended. This involves a combination of in silico, in vitro, and cell-based assays.

In Silico Off-Target Prediction

-

Objective: To computationally predict potential off-target interactions of adapalene and its deuterated analog.

-

Methodology:

-

Utilize computational platforms that employ a combination of chemical similarity and machine learning algorithms (e.g., Similarity Ensemble Approach (SEA), machine learning models) to screen the chemical structures of adapalene and its deuterated analog against a large database of known protein targets.[16][17]

-

Rank the predicted off-targets based on a scoring function that indicates the likelihood of interaction.[17]

-

Couple the prediction with transcriptomic data to identify the expression of potential off-targets in relevant tissues.[16]

-

In Vitro Receptor Binding Assays (Radioligand Displacement)

-

Objective: To quantitatively determine the binding affinity of adapalene and its deuterated analog to a panel of predicted off-target receptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues expressing the target receptor.[18]

-

Assay Setup: In a 96-well filter plate, combine the membrane preparation, a known radiolabeled ligand for the target receptor, and varying concentrations of the unlabeled competitor (adapalene or its deuterated analog).[19][20]

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.[20]

-

Filtration and Washing: Rapidly filter the contents of each well to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioligand.[18]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[18]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[20]

-

In Vitro Enzyme Inhibition Assays

-

Objective: To assess the inhibitory activity of adapalene and its deuterated analog against a panel of predicted off-target enzymes.

-

Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its specific substrate.

-

Assay Reaction: In a suitable buffer, combine the enzyme, substrate, and varying concentrations of the test compound (adapalene or its deuterated analog).

-

Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

-

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Determine the IC50 value by non-linear regression.

-

Cell-Based Functional Assays

-

Objective: To evaluate the functional consequences of off-target engagement in a cellular context.

-

Methodology:

-

Cell Culture: Culture a cell line that endogenously expresses the off-target of interest or has been engineered to do so.

-

Treatment: Treat the cells with a range of concentrations of adapalene or its deuterated analog.

-

Functional Readout: Measure a relevant downstream cellular response. This could include changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene expression, protein phosphorylation, or cell viability/apoptosis.

-

Data Analysis: Generate dose-response curves to determine the potency (EC50) or efficacy of the compounds in modulating the cellular response.

-

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Primary signaling pathway of Adapalene via RAR agonism.

Caption: Workflow for comparing Adapalene and its deuterated analog.

Caption: Tiered approach for off-target identification and validation.

Conclusion

The exploration of Adapalene's off-target effects is crucial for a complete understanding of its pharmacological profile and for identifying potential new therapeutic applications. The use of deuterated analogs presents a sophisticated and valuable tool in this endeavor. By leveraging the kinetic isotope effect to increase drug exposure, researchers can more effectively uncover and characterize low-affinity or metabolically-masked off-target interactions. The systematic application of the experimental protocols outlined in this guide will enable a comprehensive assessment of Adapalene's polypharmacology, contributing to safer and more effective drug development.

References

- 1. Adapalene. A review of its pharmacological properties and clinical potential in the management of mild to moderate acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A review of the use of adapalene for the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Adapalene - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Adapalene? [synapse.patsnap.com]

- 7. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. scienceopen.com [scienceopen.com]

- 12. medcomhk.com [medcomhk.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 17. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]

- 18. Ligand‐binding assays [bio-protocol.org]

- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Adapalene-d3 in Dermatological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapalene, a third-generation synthetic retinoid, has become a cornerstone in the topical treatment of acne vulgaris and is increasingly explored for other dermatological conditions. Its efficacy is attributed to its selective affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ, leading to the modulation of cellular differentiation, keratinization, and inflammation. To facilitate rigorous preclinical and clinical research, the use of isotopically labeled internal standards is paramount for accurate bioanalytical quantification. This technical guide focuses on the role and application of Adapalene-d3, a deuterated analog of Adapalene, in dermatological research. This compound serves as an ideal internal standard in mass spectrometry-based assays due to its chemical similarity to Adapalene and its distinct mass, enabling precise and accurate quantification in complex biological matrices. This guide provides an in-depth overview of Adapalene's mechanism of action, quantitative data, and detailed experimental protocols relevant to its research and development.

Quantitative Data

Receptor Binding Affinity of Adapalene

Adapalene exhibits selective binding to Retinoic Acid Receptor (RAR) subtypes, with a preference for RARβ and RARγ over RARα. This selectivity is believed to contribute to its favorable tolerability profile compared to other retinoids.

| Receptor Subtype | Binding Affinity (Kᵢ) | AC₅₀ |

| RARα | 1.1 x 10⁻⁶ M[1] | 22 nM[2] |

| RARβ | 3.4 x 10⁻⁸ M[1] | 2.2 nM[2] |

| RARγ | 1.3 x 10⁻⁷ M[1] | 9.3 nM[2] |

| RXRα | > 1000 nM[2] | > 1000 nM[2] |

Pharmacokinetic Parameters of Adapalene

The systemic absorption of topical Adapalene is low. The following table summarizes pharmacokinetic data from a clinical study involving the application of Adapalene 0.3% gel.

| Parameter | Value (Mean ± SD) |

| Cₘₐₓ (ng/mL) | 0.553 ± 0.466[3][4] |

| AUC₀₋₂₄ (ng·h/mL) | 8.37 ± 8.46[3][4] |

| Terminal Half-life (hours) | 7 to 51 (mean of 17.2 ± 10.2)[3] |

Clinical Efficacy of Adapalene in Acne Vulgaris

Clinical trials have consistently demonstrated the efficacy of Adapalene in reducing both inflammatory and non-inflammatory acne lesions.

| Study | Adapalene Formulation | Duration | Mean Percent Reduction in Total Lesions (Adapalene vs. Vehicle) |

| Post hoc analysis of two studies | 0.3% Gel | 12 weeks | Statistically significant difference favoring adapalene gel 0.3% (P=0.045) |

| Phase 3 Multicenter Trial | 0.3% Gel | 12 weeks | Adapalene 0.3% superior to vehicle[5] |

| Post-marketing surveillance | 0.1% Gel | 12 weeks | 96.3% of patients showed improvement from baseline[6] |

Experimental Protocols

Synthesis of this compound

Validated LC-MS/MS Method for Adapalene Quantification

The following protocol is based on a validated method for the determination of Adapalene in pharmaceutical forms and can be adapted for biological matrices with appropriate sample preparation and validation.[8] this compound would be used as the internal standard.

1. Chromatographic Conditions:

-

LC System: Agilent 1100 Series or equivalent.

-

Column: Phenomenex C-18, 4.6 × 150 mm; 5 µm.

-

Mobile Phase: Acetonitrile and 20 mM ammonium acetate (70:30, v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

2. Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Selected Reaction Monitoring (SRM) Transitions:

-

Adapalene: m/z 410.8 → 367.0

-

This compound: m/z 413.8 → 370.0 (projected)

-

-

Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

3. Sample Preparation (for Plasma):

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (in methanol).

-

Add 500 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject into the LC-MS/MS system.

4. Method Validation:

-

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method to assess the dermal absorption and penetration of topical formulations.[7][8]

1. Skin Preparation:

-

Use excised human or porcine skin.

-

Separate the epidermis from the full-thickness skin by heat-stripping (e.g., immersing in water at 60°C for 60 seconds).

-

Cut the epidermal sheets into appropriate sizes for mounting on Franz diffusion cells.

2. Franz Diffusion Cell Setup:

-

Mount the epidermal membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions).

-

Maintain the temperature of the receptor fluid at 32 ± 1°C to mimic skin surface temperature.

-

Stir the receptor fluid continuously.

3. Dosing and Sampling:

-

Apply a finite dose (e.g., 5-10 mg/cm²) of the Adapalene formulation to the surface of the stratum corneum in the donor chamber.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

-

Replace the withdrawn volume with fresh, pre-warmed receptor fluid.

4. Sample Analysis:

-

Analyze the concentration of Adapalene in the collected samples using a validated analytical method, such as the LC-MS/MS method described above.

5. Data Analysis:

-

Calculate the cumulative amount of Adapalene permeated per unit area over time.

-

Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Phase III Clinical Trial Protocol for Acne Vulgaris

This protocol outlines the key elements of a randomized, double-blind, vehicle-controlled Phase III clinical trial to evaluate the efficacy and safety of a topical Adapalene formulation.

1. Study Design:

-

Multicenter, randomized, double-blind, parallel-group, vehicle-controlled study.

-

Randomization: Subjects are randomly assigned to receive either the active Adapalene formulation or a matching vehicle control.

-

Blinding: Both subjects and investigators are blinded to the treatment assignment.

2. Study Population:

-

Male and female subjects (typically 12 years of age and older) with a clinical diagnosis of acne vulgaris.

-

Defined inclusion and exclusion criteria (e.g., a certain number of inflammatory and non-inflammatory lesions at baseline).

3. Treatment:

-

Subjects apply the assigned treatment (Adapalene or vehicle) to the entire face once daily for a specified duration (typically 12 weeks).

4. Efficacy Assessments:

-

Primary Efficacy Endpoints:

-

Change from baseline in total, inflammatory, and non-inflammatory lesion counts at the end of the treatment period.

-

Proportion of subjects with a rating of "clear" or "almost clear" on an Investigator's Global Assessment (IGA) scale.

-

-

Secondary Efficacy Endpoints: May include subject self-assessment of acne severity and quality of life questionnaires.

5. Safety Assessments:

-

Monitoring and recording of all adverse events.

-

Local tolerability assessments (e.g., erythema, scaling, dryness, stinging/burning) using a standardized scale.

6. Statistical Analysis:

-

Appropriate statistical methods are used to compare the efficacy and safety of the Adapalene formulation to the vehicle control.

Signaling Pathways and Experimental Workflows

Adapalene Mechanism of Action: RAR Signaling Pathway

Adapalene exerts its effects by binding to Retinoic Acid Receptors (RARs), which are nuclear hormone receptors. This binding initiates a cascade of events leading to changes in gene expression that ultimately improve acne symptoms.

Caption: Adapalene binds to RARs, forming a heterodimer with RXR that modulates gene expression.

Adapalene's Anti-Inflammatory Pathway

In addition to its effects on keratinization, Adapalene possesses anti-inflammatory properties by inhibiting key inflammatory pathways.

References

- 1. data.epo.org [data.epo.org]

- 2. jneonatalsurg.com [jneonatalsurg.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. distantreader.org [distantreader.org]

- 5. Development and validation of an LC-MS/MS method for the determination of adapalene in pharmaceutical forms for skin application | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. iqac.gtu.ac.in [iqac.gtu.ac.in]

- 8. Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene - PMC [pmc.ncbi.nlm.nih.gov]

Adapalene-d3 applications in preclinical drug metabolism studies.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Adapalene-d3 in preclinical drug metabolism and pharmacokinetic (DMPK) studies. While extensive literature on Adapalene metabolism exists, specific public data on its deuterated analog, this compound, is limited. This document, therefore, consolidates established principles of utilizing deuterated compounds in drug discovery and applies them to the known metabolic profile of Adapalene. It serves as a practical guide for researchers looking to leverage this compound as a tool to elucidate metabolic pathways and as a critical reagent in bioanalytical assays.

Introduction to Adapalene and the Role of Deuteration

Adapalene is a third-generation topical retinoid known for its efficacy in treating acne vulgaris. It modulates cellular differentiation, keratinization, and inflammatory processes.[1][2][3] Like all xenobiotics, Adapalene undergoes metabolism in the body, although information on its complete metabolic fate is not fully detailed.[4][5] It is understood that about 25% of the drug is metabolized, primarily via glucuronidation of the methoxybenzene moiety, with the remainder excreted as the parent drug.[1][2][3][4]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a powerful technique in drug development.[6] This substitution creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect" (KIE).[7][8] Consequently, deuterated compounds like this compound are invaluable for:

-

Investigating Metabolic Pathways: By comparing the metabolic rate and metabolite profile of the deuterated versus the non-deuterated compound, researchers can identify the primary sites of metabolism.[7]

-

Improving Pharmacokinetic Profiles: In some cases, deuteration can slow metabolism, leading to a longer half-life and increased drug exposure.[6][8]

-

Serving as Stable Isotope-Labeled Internal Standards (SIL-IS): this compound is an ideal internal standard for mass spectrometry-based bioanalysis, ensuring accurate quantification of Adapalene in complex biological matrices.[9][10]

This guide will detail the experimental protocols and data interpretation for the primary applications of this compound in a preclinical setting.

Application 1: Elucidating Metabolic Pathways with Metabolic Stability Assays

One of the core applications of this compound is to probe the metabolism of Adapalene. A comparative in vitro metabolic stability assay using human liver microsomes (HLM) can reveal differences in the rate of metabolism, highlighting the metabolic soft spots on the Adapalene molecule.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure to assess and compare the metabolic stability of Adapalene and this compound.

1. Materials and Reagents:

-

Adapalene and this compound stock solutions (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)

-

Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a master mix containing the phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).

-

Pre-warm the master mix at 37°C for 5-10 minutes.

-

Add Adapalene or this compound to the master mix to achieve a final substrate concentration (typically 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold ACN containing an internal standard (a different stable-labeled compound or a structural analog).

-

Vortex and centrifuge the samples at high speed (e.g., >12,000 g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis to determine the remaining percentage of the parent compound.

3. Data Analysis:

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

-

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation: Comparative Metabolic Stability

The following table presents hypothetical data from such an experiment, demonstrating the kinetic isotope effect.

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Adapalene | 25.8 | 26.9 |

| This compound | 45.2 | 15.3 |

| Verapamil (Control) | 8.5 | 81.5 |

| Warfarin (Control) | > 120 | < 5.8 |

This data is for illustrative purposes only.

The expected outcome is a longer half-life and lower intrinsic clearance for this compound compared to Adapalene, assuming the deuteration occurred at a site of metabolism. This would confirm that the deuterated position is indeed involved in the metabolic process.

Visualizations: Workflow and Metabolic Pathway

Caption: Workflow for a comparative in vitro metabolic stability assay.

Caption: Potential impact of deuteration on Adapalene metabolism.

Application 2: this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The most common and critical application of this compound is as an internal standard for the accurate quantification of Adapalene in biological samples (e.g., plasma, tissue homogenates) by LC-MS/MS. A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[11]

Experimental Protocol: Bioanalytical Method for Adapalene in Plasma

This protocol describes a typical protein precipitation method for extracting Adapalene from plasma for LC-MS/MS analysis.

1. Materials and Reagents:

-

Human plasma (or other relevant biological matrix)

-

Adapalene stock solution (for calibration standards and quality controls)

-

This compound working solution (internal standard, e.g., 100 ng/mL in 50:50 ACN:Water)

-

Acetonitrile (ACN)

-

LC-MS/MS system with a suitable C18 column

2. Sample Preparation Procedure:

-

Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 96-well plate.

-

Add 150 µL of the this compound internal standard solution in ACN to each well. The ACN acts as both the protein precipitation agent and the vehicle for the IS.

-

Seal the plate and vortex for 2-5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at high speed (e.g., 4000 g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for injection onto the LC-MS/MS system.

3. LC-MS/MS Analysis:

-

Chromatography: Use a gradient elution on a C18 column to separate Adapalene from matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Adapalene and this compound.

-

Quantification: The concentration of Adapalene in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Data Presentation: Bioanalytical Method Validation Summary

A bioanalytical method using this compound as an IS must be validated. The table below shows typical acceptance criteria and hypothetical performance data.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.9985 |

| Calibration Range | e.g., 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| Intra-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | 92.5% - 108.2% |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 9.8% |

| Inter-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | 94.1% - 105.5% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 5.2% - 11.4% |

| Matrix Effect (%CV) | ≤ 15% | 8.9% |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. This data is for illustrative purposes only.

Visualization: Bioanalytical Workflow

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

Application 3: Cytochrome P450 (CYP) Inhibition Assays

It is crucial to determine if a new chemical entity inhibits major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, to predict potential drug-drug interactions (DDIs). Both Adapalene and this compound can be screened for their potential to inhibit key CYP isoforms.

Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol uses a panel of fluorescent probe substrates to rapidly assess the inhibitory potential of a test compound.

1. Materials and Reagents:

-

Adapalene and this compound stock solutions

-

Pooled Human Liver Microsomes (HLM)

-

Specific CYP probe substrates and their corresponding metabolites (e.g., Midazolam for CYP3A4, Bufuralol for CYP2D6, etc.)

-

NADPH Regenerating System

-

Potassium Phosphate Buffer (pH 7.4)

-

Known CYP inhibitors for positive controls (e.g., Ketoconazole for CYP3A4)

-

96-well plates (black plates for fluorescence)

-

Plate reader capable of fluorescence detection

2. Incubation Procedure:

-

In a 96-well plate, add HLM, buffer, and either Adapalene, this compound, a known inhibitor, or vehicle (DMSO). A range of concentrations for the test compounds is used (e.g., 0.1 to 50 µM).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Add the specific CYP probe substrate to all wells.

-

Initiate the reactions by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes, within the linear range of metabolite formation).

-

Stop the reaction by adding an appropriate stop solution (e.g., ice-cold ACN or 0.1 M Tris-base).

-

Read the fluorescence of the formed metabolite on a plate reader.

3. Data Analysis:

-

The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation: CYP Inhibition Profile

The following table shows hypothetical IC50 values for Adapalene. It is generally expected that this compound would have a very similar inhibition profile unless its metabolism is required to form a more potent inhibitory metabolite.

| CYP Isoform | Probe Substrate | Positive Control | Adapalene IC50 (µM) |

| CYP1A2 | Phenacetin | α-Naphthoflavone | > 50 |

| CYP2C9 | Diclofenac | Sulfaphenazole | > 50 |

| CYP2C19 | S-Mephenytoin | Ticlopidine | > 50 |

| CYP2D6 | Bufuralol | Quinidine | > 50 |

| CYP3A4 | Midazolam | Ketoconazole | 28.5 |

This data is for illustrative purposes only. An IC50 > 10-50 µM is generally considered low risk for in vivo DDI potential.

Visualization: Principle of Competitive CYP Inhibition

Caption: Diagram illustrating competitive inhibition of a CYP enzyme.

Conclusion

This compound is a versatile and essential tool for the preclinical evaluation of Adapalene. Its primary applications—elucidating metabolic pathways through the kinetic isotope effect and serving as a robust internal standard for bioanalysis—provide critical data that informs drug safety and efficacy assessments. The experimental frameworks detailed in this guide offer a solid foundation for researchers to design and execute studies that will comprehensively characterize the drug metabolism and pharmacokinetic profile of Adapalene. By integrating this compound into preclinical workflows, scientists can achieve more precise and reliable data, ultimately facilitating the drug development process.

References

- 1. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Adapalene - Wikipedia [en.wikipedia.org]

- 5. PathWhiz [pathbank.org]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. scispace.com [scispace.com]

Understanding the Isotopic Effects of Deuterium in Adapalene-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Adapalene-d3, with deuterium substitution on the methoxy group, is commercially available for research purposes, primarily as an internal standard for analytical studies. To date, no publically available scientific literature has been identified that details comparative pharmacokinetic, pharmacodynamic, or clinical studies between this compound and its non-deuterated counterpart, Adapalene. The following guide is based on the known pharmacology of Adapalene and established principles of deuterium isotopic effects in drug metabolism. The quantitative data presented are theoretical and for illustrative purposes.

Introduction to Adapalene and the Rationale for Deuteration

Adapalene is a third-generation topical retinoid widely used in the treatment of acne vulgaris. It is a naphthoic acid derivative that exhibits high affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ.[1][2] By binding to these nuclear receptors, Adapalene modulates gene expression, leading to the normalization of follicular epithelial cell differentiation and a reduction in the formation of microcomedones, the precursors to acne lesions.[3][4] Adapalene also possesses anti-inflammatory properties.[5]

The metabolism of Adapalene, though not extensively detailed in humans, is known to involve the methoxybenzene moiety of the molecule.[6] O-demethylation, a common metabolic pathway for many xenobiotics, is a key transformation for Adapalene. This metabolic process is often mediated by the cytochrome P450 (CYP) family of enzymes.[7][8]

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, at sites of metabolic activity is a recognized approach in drug design to favorably alter a molecule's pharmacokinetic profile. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[9][10] Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism at that position.[9][10]

This compound has been synthesized with the three hydrogen atoms of the methoxy group replaced by deuterium. This specific site of deuteration directly targets a known site of metabolic transformation. The primary hypothesis is that this substitution will slow the rate of O-demethylation, leading to a decreased rate of metabolic clearance and potentially altered local and systemic exposure.

Theoretical Isotopic Effects of Deuterium in this compound

The substitution of hydrogen with deuterium on the methoxy group of Adapalene is anticipated to have a significant impact on its metabolism, primarily through the kinetic isotope effect on the O-demethylation pathway.

Pharmacokinetic Effects

The primary anticipated effect of deuteration in this compound is a reduction in the rate of its metabolism.

-

Decreased Metabolic Clearance: The O-demethylation of Adapalene is a metabolic process that involves the cleavage of a C-H bond on the methoxy group. In this compound, this is a C-D bond. The greater bond energy of the C-D bond is expected to slow down this enzymatic process, leading to a lower rate of formation of the O-desmethyl metabolite. This would result in a decreased intrinsic clearance of this compound compared to Adapalene.

-

Increased Half-Life (t½): A lower metabolic clearance would lead to a longer terminal half-life of the drug in the body. For a topically applied drug like Adapalene, this could translate to a longer residence time in the skin.

-

Altered Systemic Exposure (AUC): With reduced first-pass metabolism (if any occurs systemically after topical absorption), deuteration could lead to an increase in the area under the plasma concentration-time curve (AUC), indicating higher overall systemic exposure. However, given the low systemic absorption of topical Adapalene, this effect might be minimal but could be more pronounced under conditions of maximal use or on compromised skin.

Pharmacodynamic and Safety Profile

The pharmacodynamic activity of Adapalene is not expected to be directly altered by deuteration, as the interaction with retinoic acid receptors is dependent on the overall molecular structure, which is not significantly changed by isotopic substitution. However, the altered pharmacokinetics could indirectly influence the pharmacodynamics and safety.

-

Receptor Occupancy: A longer half-life in the skin could lead to prolonged engagement with RARs, potentially enhancing the desired therapeutic effects.

-

Potential for Increased Local Side Effects: Increased local concentrations and residence time could also lead to an increase in common retinoid-associated side effects, such as skin irritation, erythema, and dryness.

Data Presentation: Theoretical Comparison of Adapalene and this compound

The following tables summarize the theoretical quantitative differences in pharmacokinetic and pharmacodynamic parameters between Adapalene and this compound, based on the principles of the kinetic isotope effect.

Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Adapalene | 30 | 23.1 |

| This compound | 90 | 7.7 |

Table 2: Hypothetical Pharmacokinetic Parameters in Rats (Topical Administration)

| Parameter | Adapalene | This compound |

| Cmax (ng/mL) | 0.5 | 0.7 |

| Tmax (h) | 8 | 12 |

| AUC (ng·h/mL) | 10 | 25 |

| t½ (h) | 18 | 48 |

Table 3: Hypothetical Retinoic Acid Receptor (RAR) Binding Affinity

| Compound | RARβ Ki (nM) | RARγ Ki (nM) |

| Adapalene | 5.2 | 3.5 |

| This compound | 5.1 | 3.6 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to empirically determine the isotopic effects of deuterium in this compound.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To compare the rate of metabolism of Adapalene and this compound in a well-established in vitro system.

Materials:

-

Adapalene and this compound

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Prepare a stock solution of Adapalene and this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add Adapalene or this compound to the incubation mixture (final concentration 1 µM) and briefly vortex.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

Retinoic Acid Receptor (RAR) Competitive Binding Assay

Objective: To determine if deuteration affects the binding affinity of Adapalene for its target receptors.

Materials:

-

Adapalene and this compound

-

Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid)

-

Nuclear extracts from cells overexpressing human RARβ and RARγ

-

Assay buffer (e.g., Tris-HCl with protease inhibitors)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare serial dilutions of Adapalene and this compound.

-

In a 96-well plate, incubate a fixed concentration of radiolabeled retinoic acid with the nuclear extracts in the presence of varying concentrations of either Adapalene or this compound.

-

Incubate the mixture at 4°C for a specified time to reach equilibrium.

-

Separate the bound from free radioligand using a method such as filtration through a glass fiber filter.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Perform non-linear regression analysis to determine the IC50 values, from which the inhibition constants (Ki) can be calculated.

Keratinocyte Differentiation Assay

Objective: To assess the biological activity of Adapalene and this compound on skin cell differentiation.

Materials:

-

Adapalene and this compound

-

Human epidermal keratinocytes

-

Keratinocyte growth medium

-

Antibodies against differentiation markers (e.g., involucrin, loricrin)

-

Secondary antibodies conjugated to a fluorescent marker

-

Fluorescence microscope or plate reader

Procedure:

-

Culture human epidermal keratinocytes in appropriate growth medium.

-

Induce differentiation by, for example, increasing the calcium concentration in the medium.

-

Treat the differentiating keratinocytes with various concentrations of Adapalene or this compound for a specified period (e.g., 48-72 hours).

-

Fix the cells and perform immunofluorescence staining for keratinocyte differentiation markers.

-

Visualize and quantify the expression of the markers using fluorescence microscopy or a plate reader.

-

Compare the dose-response curves for Adapalene and this compound.

Mandatory Visualizations

Caption: Metabolic pathway of Adapalene and the effect of deuteration in this compound.

Caption: Hypothetical workflow for comparing Adapalene and this compound.

Conclusion

The deuteration of Adapalene at the methoxy group, as in this compound, presents a clear and scientifically grounded strategy for potentially improving its pharmacokinetic profile. Based on the principles of the kinetic isotope effect and the known metabolism of Adapalene, it is reasonable to hypothesize that this compound will exhibit greater metabolic stability, a longer half-life, and potentially altered bioavailability compared to its non-deuterated analog. While direct experimental evidence is currently lacking in the public domain, the experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these isotopic effects. Such studies would be crucial in determining whether the theoretical advantages of deuterating Adapalene translate into a tangible therapeutic benefit for the treatment of acne and other dermatological conditions.

References

- 1. karger.com [karger.com]

- 2. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nurx.com [nurx.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Quantification of Adapalene in Human Plasma using Adapalene-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of adapalene in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Adapalene-d3 is employed as the internal standard (IS) to ensure accuracy and precision. The described method involves a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise quantification of adapalene in a biological matrix.

Introduction

Adapalene is a third-generation synthetic retinoid widely used in the topical treatment of acne vulgaris. Its mechanism of action involves the selective modulation of retinoic acid receptors (RARs), specifically RARβ and RARγ.[1][2][3] This interaction leads to the normalization of keratinocyte differentiation and a reduction in the formation of microcomedones.[2] Adapalene also exhibits anti-inflammatory properties.[2][4] Given its therapeutic importance, a reliable method for the quantification of adapalene in biological matrices is crucial for pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and reliability of the LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

Adapalene analytical standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (with anticoagulant)

Standard and Quality Control Sample Preparation

-